Methyl 2-(4-fluoro-2-nitrophenyl)acetate

Description

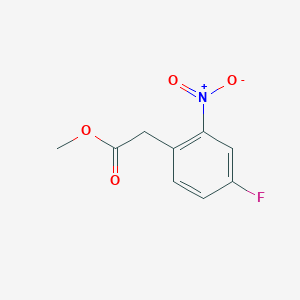

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(4-fluoro-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXJGYUIDQQFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286273 | |

| Record name | Methyl 4-fluoro-2-nitrobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147124-38-7 | |

| Record name | Methyl 4-fluoro-2-nitrobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147124-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluoro-2-nitrobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity of the Acetate Side Chain:the Ester Group and the Adjacent Methylene Ch₂ Bridge Are Critical for Building out Molecular Complexity. the Protons on the Methylene Carbon Are Acidic Due to the Adjacent Electron Withdrawing Phenyl Ring and Ester Carbonyl Group. This Acidity is Exploited in the Synthesis of Precursors Like the Malonate, Allowing for Easy Alkylation and Modification at This Position.google.comfurthermore, the Ester Can Be Transformed into Other Functional Groups; for Example, It Can Be Hydrolyzed to a Carboxylic Acid or Converted into an Amide. in the Synthesis of the Acrylate Intermediate, the Acetate Moiety is the Foundation for Creating the Carbon Carbon Double Bond Required for the Diels Alder Reaction.google.com

Table 2: Influence of Functional Groups on Reactivity

| Functional Group | Position | Role in Synthesis | Reactivity Principle |

|---|---|---|---|

| Nitro (NO₂) | C-2 | Precursor for cyclization | Can be reduced to a nucleophilic amine or other reactive species for intramolecular ring formation. google.com |

| Fluoro (F) | C-4 | Site for SNAr | Activated by the strong electron-withdrawing nitro group, enabling displacement by nucleophiles. google.com |

| Methyl Acetate (B1210297) | C-1 | Side-chain elaboration | Acidic α-protons allow for enolate formation and subsequent reactions; can be converted to other functionalities. google.com |

Strategic Utility of Methyl 2 4 Fluoro 2 Nitrophenyl Acetate As a Building Block

Construction of Heterocyclic Systems

The unique arrangement of functional groups in methyl 2-(4-fluoro-2-nitrophenyl)acetate makes it an ideal precursor for the synthesis of various heterocyclic systems. The ortho-nitro and acetate (B1210297) groups are perfectly positioned to undergo intramolecular reactions, leading to the formation of fused ring systems.

Synthesis of Oxindoles and Related Fused Indole (B1671886) Structures

A primary application of this compound and its derivatives is in the synthesis of oxindoles, a core structural motif in many biologically active compounds and natural products. The most common and direct method involves the reductive cyclization of the nitro group.

In this process, the nitro group is reduced, typically using chemical reducing agents like iron in acetic acid, zinc dust, or through catalytic hydrogenation. The resulting aniline (B41778) intermediate readily undergoes an intramolecular cyclization by attacking the ester carbonyl, leading to the formation of the 6-fluorooxindole (B1364620) ring system. This reaction is a variation of well-established methods for producing oxindoles from 2-nitrophenylacetic acids. uni.lubldpharm.com The presence of the fluorine atom at the 6-position of the resulting oxindole (B195798) is of particular interest in medicinal chemistry for its potential to enhance binding affinity and metabolic stability.

Similarly, related indole structures can be accessed. For instance, derivatives like 4-fluoro-2-nitrophenyl acetone, which can be conceptually derived from the title compound, are known to yield 6-fluoro-2-methyl indoles upon reduction with reagents like zinc in acetic acid. nih.gov The fundamental transformation relies on the intramolecular condensation following the reduction of the nitro group, a pathway readily accessible from this compound.

Table 1: Reductive Cyclization for Oxindole Synthesis

| Starting Material Class | Reagents | Product | Citation(s) |

|---|---|---|---|

| 4-Halo-2-nitrophenylacetic acid/ester | Metal-acid (e.g., Fe/AcOH, Zn/H₂SO₄) | 6-Halo-2-oxindole | uni.lubldpharm.com |

Formation of Diverse Nitrogen-Containing Heterocycles

Beyond oxindoles, the reactivity of this compound can be harnessed to create a broader range of nitrogen-containing heterocycles. Its utility stems from its ability to act as a Michael acceptor (in its acrylate (B77674) derivative form) or to be elaborated into more complex substrates for subsequent cyclization.

A notable example is the synthesis of the hexahydro-2,6-methano-1-benzazocine ring system, a core structure found in biologically active natural products like aspernomine. In a multi-step sequence, a derivative, methyl-2-(4-fluoro-2-nitrophenyl)acrylate, undergoes a Diels-Alder reaction. nih.govacs.org The resulting cyclohexanone (B45756), which contains the intact 4-fluoro-2-nitrophenylacetate moiety, is then subjected to a novel base-mediated reductive cyclization, where the nitro group is reduced and participates in a cascade to form the complex tricyclic benzazocine structure. nih.govacs.org

The general principle can be extended to other heterocyclic systems. For example, established synthetic routes to quinolines and benzodiazepines often rely on the cyclization of precursors containing an ortho-nitro-substituted benzene (B151609) ring. nih.govderpharmachemica.comrsc.org By modifying the side chain of this compound, it can be adapted as a key starting material for these important heterocyclic scaffolds. For instance, condensation with appropriate partners followed by reductive cyclization could provide access to novel fluoro-substituted quinolines or benzodiazepines.

Applications in Medicinal Chemistry Scaffold Development

The scaffolds derived from this compound are of significant interest in medicinal chemistry. The compound itself is recognized as a useful intermediate in drug discovery. The introduction of the 6-fluorooxindole or 6-fluoroindole (B127801) core is a common strategy in the design of new therapeutic agents due to the favorable properties conferred by the fluorine atom.

The synthesis of complex structures like hexahydro-2,6-methano-1-benzazocines demonstrates its role in generating libraries of compounds based on natural product scaffolds for biological screening. nih.govacs.org Furthermore, heterocycles such as quinolines, pyrrolo acs.orgbenzodiazepines, and other fused systems are considered "privileged structures" in medicinal chemistry, as they are capable of binding to a wide range of biological targets. nih.govnih.gov this compound serves as a strategic starting material for creating fluorinated analogues of these important scaffolds, potentially leading to compounds with enhanced efficacy, selectivity, or improved pharmacokinetic profiles.

Integration into Complex Organic Architectures

The utility of this compound extends beyond simple heterocycle formation to its incorporation into larger, more complex molecules. It serves as a dense and versatile building block that can be carried through multiple synthetic steps before its latent functionality is used for key transformations.

Precursor in Multi-Step Total Synthesis Endeavors

The compound is an effective precursor in synthetic campaigns aimed at complex target molecules. The synthesis of the hexahydro-2,6-methano-1-benzazocine core is a clear example of its use in a multi-step endeavor. nih.govacs.org In this pathway, the initial building block is first transformed into an acrylate derivative, which then participates in a Diels-Alder cycloaddition to build a more complex intermediate. nih.govacs.org This intermediate, containing the full structural and functional information of the original building block, is then subjected to the key reductive cyclization cascade to furnish the final complex heterocyclic architecture. This strategy, where a building block is elaborated before its key functionalities are unmasked for cyclization, is a hallmark of efficient total synthesis.

Introduction of Fluoro- and Nitroaryl Moieties into Target Molecules

This compound is an excellent reagent for introducing the specifically substituted 4-fluoro-2-nitrophenylmethyl group into a target molecule. This is valuable because both the fluorine atom and the nitro group serve important functions. The fluorine atom is a bioisostere for a hydrogen atom but possesses unique electronic properties that can modulate a molecule's pKa, binding interactions, and metabolic stability. The nitro group is a versatile functional handle that can be reduced to an amine, as seen in the cyclization reactions above, or participate in other transformations.

The Diels-Alder approach to benzazocines is a prime example of this integration. nih.govacs.org The reaction sequence effectively appends the entire C-C-Ph(4-F, 2-NO₂) unit from the acrylate precursor onto a diene, embedding this functionalized moiety within a newly formed carbocyclic ring. This demonstrates the compound's role in installing a pre-functionalized aromatic segment, which can be critical for the final biological activity of the target molecule.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Fluorooxindole |

| 4-Fluoro-2-nitrophenyl acetone |

| 6-Fluoro-2-methyl indole |

| Iron |

| Acetic Acid |

| Zinc |

| Methyl-2-(4-fluoro-2-nitrophenyl)acrylate |

| Hexahydro-2,6-methano-1-benzazocine |

| Aspernomine |

| Quinolines |

| Benzodiazepines |

Development of Novel Reagents and Methodologies

The utility of this compound and its close derivatives is prominently demonstrated in the construction of complex heterocyclic scaffolds, which are themselves valuable reagents for further synthetic elaboration. A key example is the development of a base-mediated reductive cyclization methodology to access the hexahydro-2,6-methano-1-benzazocine ring system, a core structure found in biologically active natural products. google.com

This multi-step methodology begins with a precursor, Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate, which is synthesized via a nucleophilic aromatic substitution reaction between 2,5-difluoronitrobenzene (B1216864) and dimethyl malonate. google.com This malonate is then converted to Methyl 2-(4-fluoro-2-nitrophenyl)acrylate. google.com This acrylate serves as a key dienophile in a subsequent Diels-Alder reaction with a suitable diene, such as 2-trimethylsiloxy-1,3-butadiene, to construct a substituted cyclohexanone ring tethered to the nitrophenyl group. google.com

The culminating step is a novel base-mediated reductive cyclization. Treatment of the resulting Methyl 1-(4-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate with a base like potassium carbonate in N-methylpyrrolidinone (NMP) initiates an intramolecular cyclization, driven by the reduction of the nitro group, to furnish the complex tricyclic benzazocine framework. google.com This sequence showcases how the initial building block is elaborated through a series of reactions to develop a methodology for accessing otherwise difficult-to-synthesize molecular architectures.

Table 1: Synthesis of Hexahydro-2,6-methano-1-benzazocine Scaffold

| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 2,5-Difluoronitrobenzene | Dimethyl malonate, K₂CO₃, DMF | Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate | Introduction of the malonate side chain via SNAr. google.com |

| 2 | Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate | Paraformaldehyde, K₂CO₃, Tetrabutylammonium iodide | Methyl 2-(4-fluoro-2-nitrophenyl)acrylate | Formation of a reactive dienophile. google.com |

| 3 | Methyl 2-(4-fluoro-2-nitrophenyl)acrylate | 2-Trimethylsiloxy-1,3-butadiene, o-xylene; then HCl/THF | Methyl 1-(4-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate | Diels-Alder cycloaddition to build the cyclohexanone ring. google.com |

| 4 | Methyl 1-(4-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate | K₂CO₃, NMP | Hexahydro-2,6-methano-1-benzazocine derivative | Base-mediated reductive cyclization to form the final tricyclic scaffold. google.com |

Structure-Reactivity Relationships in Advanced Syntheses

The synthetic utility of this compound is governed by the specific arrangement of its functional groups, which dictates its reactivity in advanced synthetic sequences. The structure-reactivity profile is characterized by three primary features: the reactivity of the nitro group, the activation of the fluorine atom, and the functionality of the acetate side chain.

Computational and Analytical Investigations of Methyl 2 4 Fluoro 2 Nitrophenyl Acetate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in elucidating the structure and electronic properties of molecules. For Methyl 2-(4-fluoro-2-nitrophenyl)acetate, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly insightful.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Advanced NMR spectroscopy is a powerful tool for determining the three-dimensional structure and electronic environment of molecules in solution. researchgate.net For derivatives of this compound, techniques such as ¹H and ¹³C NMR, along with two-dimensional methods like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide detailed structural information. researchgate.netipb.pt

The presence of a fluorine atom in the molecule allows for the use of ¹⁹F NMR. The ¹⁹F nucleus is highly sensitive to its chemical environment, making it an excellent probe for conformational changes and electronic effects. mdpi.com H-F and C-F coupling constants observed in ¹H and ¹³C NMR spectra can provide valuable insights into the molecule's conformation. mdpi.com For instance, in a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, the analysis of NMR spectra suggested that the spatial arrangement in the solid state is likely the most stable in solution as well. mdpi.com

The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nitro group and the fluorine atom. These shifts, when compared with calculated values from theoretical models, can validate the computational methods used. Furthermore, NOESY experiments can establish through-space proximities between protons, helping to define the preferred conformation of the flexible ethyl acetate (B1210297) side chain relative to the substituted phenyl ring.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Proton chemical shifts and coupling constants (J-coupling). | Provides information on the electronic environment of protons and their connectivity. |

| ¹³C NMR | Carbon chemical shifts. | Reveals the carbon framework of the molecule. |

| ¹⁹F NMR | Fluorine chemical shifts. | Highly sensitive to the local electronic and conformational environment of the fluorine atom. mdpi.com |

| COSY | Correlation between coupled protons. | Establishes proton-proton connectivities within the molecule. |

| HSQC/HMQC | Correlation between protons and directly attached carbons. | Assigns protons to their corresponding carbons. ipb.pt |

| HMBC | Correlation between protons and carbons over two or three bonds. | Helps in assembling the molecular structure by identifying long-range connectivities. ipb.pt |

| NOESY | Through-space correlations between protons. | Provides information on the spatial proximity of atoms, aiding in conformational analysis. |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula of this compound. mdpi.com

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used in mass spectrometry. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the fragmentation of related nitroaromatic compounds often involves characteristic losses of the nitro group (NO₂) and other functional groups. The predicted collision cross section (CCS) values for different adducts of a similar compound, methyl 2-(4-fluoro-3-nitrophenyl)acetate, have been calculated, which can aid in its identification. uni.lu Studying the fragmentation pathways of this compound can help in understanding the relative bond strengths and the stability of different parts of the molecule.

| Ionization Technique | Information Provided | Application to this compound |

|---|---|---|

| Electron Ionization (EI) | Provides a fragmentation pattern that is characteristic of the molecule's structure. | Can be used to identify the compound and elucidate its structure based on fragment ions. |

| Electrospray Ionization (ESI) | A soft ionization technique that typically produces the molecular ion peak [M+H]⁺ or [M-H]⁻. | Useful for accurate molecular weight determination. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Confirms the elemental composition of the molecule. mdpi.com |

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework to understand the electronic structure, reactivity, and spectroscopic properties of molecules. These computational methods are invaluable for complementing experimental data and providing insights that are difficult to obtain through experiments alone.

Density Functional Theory (DFT) for Electronic Structure, Orbital Analysis, and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. researchgate.net By calculating properties such as molecular orbital energies, electron density distribution, and electrostatic potential, DFT can provide a detailed picture of the electronic nature of this compound.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy and distribution of these frontier orbitals can predict the most likely sites for nucleophilic and electrophilic attack. For nitroaromatic compounds, the nitro group significantly influences the electronic properties and can act as a site for reduction. tandfonline.combohrium.com

DFT calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. Comparing these calculated values with experimental data serves as a benchmark for the accuracy of the computational model. For example, methods like B3LYP have shown good correlation between experimental and calculated vibrational frequencies for similar compounds. researchgate.net

Transition State Modeling and Reaction Pathway Elucidation

Understanding the mechanism of chemical reactions is a central theme in chemistry. Quantum chemical calculations can be employed to model the transition states of reactions involving this compound and its derivatives. By locating the transition state structure on the potential energy surface, the activation energy for a given reaction can be calculated, providing a quantitative measure of the reaction rate.

For instance, the hydrolysis of related p-nitrophenyl esters has been studied using DFT to investigate the reaction pathway. nih.govdiva-portal.org These studies have shown that the reaction can proceed through a stepwise mechanism involving a tetrahedral intermediate. diva-portal.orgscholaris.ca Similar computational approaches can be applied to investigate the reactions of this compound, such as its hydrolysis or reactions at the benzylic position. Elucidating the reaction pathway provides a deeper understanding of the factors that control the reactivity of the molecule.

Conformational Analysis and Intermolecular Interactions

The flexible ethyl acetate side chain in this compound can adopt various conformations. Computational methods can be used to perform a systematic conformational analysis to identify the low-energy conformers and to understand the factors that govern their relative stabilities. researchgate.net This analysis involves calculating the potential energy as a function of key dihedral angles.

Furthermore, these calculations can shed light on the nature and strength of intermolecular interactions. For a molecule like this compound in a condensed phase, interactions such as hydrogen bonding and π-π stacking can play a significant role in determining its physical properties and crystal packing. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions in the crystalline state. acs.org Understanding these non-covalent interactions is crucial for predicting the solid-state structure and properties of the compound.

Chemometric Approaches in Derivative Design

The design and optimization of derivatives of this compound are significantly enhanced through the application of chemometric approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling. These computational techniques aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying the effects of various physicochemical and structural features, QSAR models serve as predictive tools to guide the synthesis of novel derivatives with improved potency and desired properties.

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its molecular structure. For derivatives of this compound, this involves systematically modifying the core structure and assessing the impact of these changes on a specific biological endpoint.

Key Molecular Descriptors in QSAR Models for Nitroaromatic Compounds:

The development of robust QSAR models relies on the selection of appropriate molecular descriptors that can effectively capture the structural variations within a series of derivatives. For nitroaromatic compounds like this compound and its analogs, several classes of descriptors are particularly relevant.

A study on the toxicity of substituted nitrobenzenes highlighted the importance of hydrophobicity, modeled by the logarithm of the octanol/water partition coefficient (log Kow), and the electrophilic nature of the compounds, represented by the energy of the lowest unoccupied molecular orbital (ELUMO). oup.com The log Kow value is crucial for describing the passage of a compound through biological membranes, while ELUMO provides insight into the compound's potential for nitroreduction and interaction with biological macromolecules. oup.com

Another investigation into the toxicity of nitrobenzenes against Tetrahymena pyriformis revealed that while individual descriptors like hydrophobicity or ELUMO did not yield high-quality correlations, a multi-parameter approach did. A strong relationship was established using the maximum acceptor superdelocalizability (Amax), and a two-parameter model combining log Kow with either Amax or ELUMO provided good predictive power for the toxicity of multiply substituted nitrobenzenes. acs.org

Building Predictive Models for Derivative Design:

The process of building a QSAR model for this compound derivatives would typically involve the following steps:

Data Set Assembly: A series of derivatives with varying substituents on the phenyl ring and modifications to the acetate group would be synthesized. Their biological activity (e.g., enzyme inhibition, cytotoxicity) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, would be calculated for each derivative using specialized software.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) would be employed to develop a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power and robustness of the developed QSAR model would be rigorously assessed using internal and external validation techniques.

For instance, a hypothetical QSAR study on a series of this compound derivatives might explore substitutions at the 5-position of the phenyl ring. The following table illustrates a potential dataset and the types of descriptors that would be analyzed.

| Compound | Substituent (R) | Biological Activity (IC50, µM) | logP | ELUMO (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| 1 | -H | 5.2 | 2.1 | -1.85 | 4.5 |

| 2 | -Cl | 3.8 | 2.8 | -1.92 | 3.9 |

| 3 | -CH3 | 4.5 | 2.6 | -1.81 | 4.7 |

| 4 | -OCH3 | 6.1 | 2.0 | -1.75 | 5.1 |

| 5 | -CN | 2.5 | 1.5 | -2.05 | 2.8 |

Based on such a dataset, a QSAR equation could be derived, for example:

pIC₅₀ = -0.5 * logP - 1.2 * E_LUMO - 0.3 * Dipole Moment + C

This equation would suggest that lower hydrophobicity (logP), a more negative ELUMO (indicating higher electrophilicity), and a lower dipole moment are favorable for the biological activity of this hypothetical series.

Application in Derivative Design:

The insights gained from these chemometric models are invaluable for rational drug design. The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics would enhance or diminish biological activity. frontiersin.orgrsc.org This information guides medicinal chemists in deciding which functional groups to introduce and where to place them on the lead compound to design more potent and selective derivatives.

For example, if a CoMFA analysis indicated a sterically favored region near the 5-position of the phenyl ring, chemists would prioritize synthesizing derivatives with bulkier substituents at that position. Conversely, if a region of positive electrostatic potential is shown to be beneficial, electron-donating groups would be incorporated.

In the context of enzyme inhibitors, molecular docking studies are often combined with QSAR to understand the binding interactions between the derivatives and the active site of the target enzyme. rsc.orgnih.gov This integrated approach provides a more comprehensive understanding of the structure-activity relationship and facilitates the design of compounds with optimized binding affinity and inhibitory potency.

While specific chemometric studies on this compound are not extensively reported in publicly available literature, the principles derived from studies on structurally related nitroaromatic compounds provide a robust framework for its future derivative design and optimization efforts.

Emerging Research Frontiers and Future Prospects

Innovations in Environmentally Sustainable Synthesis

The traditional synthesis of nitroaromatic compounds often involves harsh and corrosive mixed-acid systems (e.g., nitric and sulfuric acid), which generate significant hazardous waste. nih.gov The future of synthesizing Methyl 2-(4-fluoro-2-nitrophenyl)acetate is geared towards "green chemistry" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. stmjournals.commdpi.com

Key innovations in this area include:

Greener Nitrating Agents: Research is moving away from traditional mixed acids towards safer and more selective nitrating agents. tandfonline.com This includes solid-supported catalysts, such as zeolites or clays (B1170129) impregnated with metal nitrates (e.g., copper (II) nitrate (B79036) or bismuth nitrate), which can improve regioselectivity and simplify catalyst recovery. tandfonline.compsu.edu Other methodologies employ reagents like dinitrogen pentoxide (N₂O₅) in conjunction with solid acid catalysts, offering high yields under mild, non-oxidizing conditions. researchgate.net

Alternative Solvents and Conditions: A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with more benign alternatives like water or performing reactions under solvent-free conditions. mdpi.comjddhs.com For nitration reactions, protocols using dilute aqueous nitric acid are being developed to enhance safety and reduce the environmental impact. nih.gov

Energy-Efficient Activation Methods: Techniques such as microwave irradiation and ultrasonic activation are being explored to accelerate reaction rates, often leading to higher yields in shorter times and with less energy consumption compared to conventional heating. nih.govgordon.edu

| Parameter | Traditional Synthesis | Sustainable Synthesis Innovations |

|---|---|---|

| Reagents | Concentrated HNO₃/H₂SO₄ | Metal nitrates, N₂O₅, solid acid catalysts tandfonline.compsu.eduresearchgate.net |

| Solvents | Often requires organic solvents | Aqueous media, ionic liquids, or solvent-free conditions nih.govjddhs.com |

| Energy | Conventional heating (often prolonged) | Microwave irradiation, sonication gordon.edu |

| Waste Profile | High volume of acidic, corrosive waste | Reduced waste, recyclable catalysts jddhs.com |

Discovery of Novel Reaction Pathways and Catalytic Systems

Beyond improving existing methods, researchers are discovering entirely new ways to construct the core structure of functionalized arylacetates. The development of novel catalytic systems is at the forefront of this effort, offering pathways that are more efficient and selective.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds. rsc.orgorganic-chemistry.org Future pathways to this compound could involve the direct carbonylation of a corresponding toluene (B28343) derivative or the coupling of an aryl halide with an acetate (B1210297) enolate. researchgate.netgoogle.com These methods often proceed under milder conditions than traditional routes and tolerate a wider range of functional groups. rsc.org Iron, being a more abundant and less toxic metal, is also emerging as a promising catalyst for various organic transformations, including the construction of heterocyclic compounds from carboxylic acid derivatives. rsc.org

Biocatalysis: The use of enzymes to catalyze chemical reactions is a rapidly growing field that offers unparalleled selectivity under mild, aqueous conditions. chemistryjournals.netnumberanalytics.com While direct enzymatic synthesis of this specific molecule is still a future prospect, biocatalysis could be applied in several ways. For instance, hydrolase enzymes, particularly lipases, are widely used for the kinetic resolution of esters and could be employed to produce enantiomerically pure derivatives. rsc.org Furthermore, research into enzymatic nitration reactions could one day provide a highly selective and environmentally friendly route to nitroaromatic compounds. cambridge.org

Advanced Functional Material Design through Strategic Derivatization

This compound is not just a synthetic target but a versatile building block for more complex molecules and materials. The strategic modification of its functional groups opens doors to a wide array of applications.

Pharmaceutical and Agrochemical Scaffolds: The nitro and fluoro groups are key pharmacophores. The nitro group can be readily reduced to an amine, which is a common handle for introducing further complexity and building heterocyclic structures prevalent in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity.

Polymer Science: Phenylacetate derivatives can be incorporated into polymers. For example, end-functionalized poly(phenylacetylene)s can be synthesized using rhodium-based catalytic systems, where the initiating fragment can be derived from a functionalized aryl group. nih.gov Derivatization of this compound could lead to monomers for creating specialty polymers with tailored electronic or optical properties.

Integration with Automation and High-Throughput Experimentation

The optimization of chemical reactions can be a time-consuming and resource-intensive process. The integration of automation and high-throughput experimentation (HTE) is revolutionizing this landscape by allowing for the rapid screening of numerous reaction conditions in parallel. acs.org

Rapid Reaction Optimization: HTE platforms, often utilizing robotic liquid handlers and microtiter plates, can screen a wide range of variables—such as catalysts, ligands, bases, solvents, and temperatures—to quickly identify optimal conditions for the synthesis of this compound. researchgate.netunchainedlabs.com

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced heat transfer, precise control over reaction parameters, improved safety, and straightforward scalability. jst.org.inmdpi.com A multi-step synthesis involving nitration, esterification, or subsequent derivatization could be telescoped into a continuous, automated process, reducing manual handling and improving efficiency. researchgate.netrsc.org For nucleophilic aromatic substitution (SNAr) reactions, a key transformation for this class of compounds, HTE has been successfully coupled with flow chemistry to rapidly determine the best conditions for continuous manufacturing. nih.gov

Theoretical Advancements in Predicting Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical behavior, guiding experimental design and saving significant laboratory time and resources. walshmedicalmedia.com

Density Functional Theory (DFT): DFT calculations are widely used to investigate reaction mechanisms, predict activation energies, and rationalize the regioselectivity of reactions like electrophilic and nucleophilic aromatic substitution. researchgate.netnih.gov For this compound, DFT can model how the electron-withdrawing nitro group and the electronegative fluorine atom influence the reactivity of the aromatic ring, predicting the most likely sites for substitution. rsc.org Recent studies have shown that many SNAr reactions, long assumed to be stepwise, may proceed through concerted or borderline mechanisms, a finding elucidated through a combination of kinetic experiments and DFT calculations. semanticscholar.orgrsc.org

Predictive Modeling and Machine Learning: By combining large datasets from HTE with computational chemistry, machine learning models are being developed to predict reaction outcomes with high accuracy. chemistryworld.com In the future, such models could predict the optimal conditions for synthesizing this compound or forecast the properties of its novel derivatives before they are ever synthesized in a lab.

| Technology | Application Area | Future Prospect for this compound |

|---|---|---|

| Biocatalysis | Synthesis & Derivatization | Enantioselective synthesis of chiral derivatives; green nitration pathways. chemistryjournals.netrsc.org |

| Flow Chemistry | Synthesis & Manufacturing | Safer, automated, and scalable production with precise process control. jst.org.inmdpi.com |

| High-Throughput Experimentation | Process Optimization | Rapid identification of optimal reaction conditions and catalysts. acs.orgresearchgate.net |

| Computational Chemistry (DFT) | Reaction Design | Prediction of reactivity, selectivity, and reaction mechanisms to guide synthesis. researchgate.netrsc.org |

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 2-(4-fluoro-2-nitrophenyl)acetate and its derivatives?

Synthesis typically involves palladium-catalyzed annulation or nucleophilic substitution followed by esterification. For example, 2-(4-fluoro-2-nitrophenyl)acetonitrile (a precursor) is synthesized via aromatic substitution, with subsequent hydrolysis and esterification. Key reaction conditions include column chromatography (Rf = 0.2 in 20% ethyl acetate/hexane) and characterization via IR, NMR, and HRMS. Yields around 70% are typical for intermediates .

| Parameter | Example Value |

|---|---|

| Reaction Solvent | Ethyl acetate/hexane |

| Yield | 70% |

| Characterization | ¹H NMR, HRMS, IR |

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard. Single-crystal diffraction data are collected using a Bruker Kappa APEXII CCD diffractometer. Refinement employs SHELX software (SHELXL-97), with parameters such as space group (e.g., P2₁/c), unit cell dimensions, and anisotropic displacement parameters. Hydrogen bonding patterns (e.g., O—H⋯O, C—H⋯O) are analyzed to validate the structure .

| Crystallographic Data | Values |

|---|---|

| Space group | P2₁/c |

| a (Å) | 8.124 |

| b (Å) | 14.191 |

| c (Å) | 18.607 |

| β (°) | 93.820 |

| V (ų) | 2140.4 |

Q. What spectroscopic techniques are used for post-synthesis characterization?

¹H/¹³C NMR confirms proton and carbon environments, IR identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹), and HRMS validates molecular weight. For example, ¹H NMR signals for the fluorophenyl group appear as doublets (δ 8.21 ppm, J = 9.0 Hz), while HRMS provides exact mass confirmation (e.g., [M⁺] = 192.0537) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinned crystals or low-resolution data) be resolved during refinement?

SHELXL is robust for handling twinned data via commands like TWIN and BASF. For high-resolution data, constraints on anisotropic displacement parameters reduce overfitting. Data-to-parameter ratios >10:1 ensure reliability. Validation tools in WinGX (e.g., R-factor analysis) cross-check refinement accuracy .

Q. What role do substituents (fluoro, nitro) play in hydrogen bonding and crystal packing?

The nitro group acts as a hydrogen bond acceptor, forming S(6) ring motifs. Fluorine’s electronegativity increases dipole interactions, influencing dihedral angles (e.g., 88.45° between nitro and carbazole rings). Graph set analysis (e.g., C(6) and C(9) chains) reveals supramolecular architectures stabilized by C—H⋯O bonds .

Q. How do researchers resolve discrepancies between spectroscopic and crystallographic data?

Cross-validation is critical. For instance, NMR may indicate rotational freedom in solution, while XRD shows rigid conformations in the solid state. Polymorphism can explain discrepancies; differential scanning calorimetry (DSC) or powder XRD identifies phase variations .

Q. What strategies optimize synthetic routes for derivatives with modified substituents?

Substituent positioning (e.g., 3,5-difluoro vs. 4-fluoro) alters reactivity. Computational tools predict steric/electronic effects, while Hammett constants guide nitro-group reactivity. Parallel synthesis screens conditions (e.g., solvent polarity, catalysts) to maximize yields. For example, methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate requires controlled nitration to avoid byproducts .

Methodological Considerations

-

Crystallography Workflow :

-

Synthetic Optimization Table :

Variable Impact on Yield Catalyst (Pd vs. Cu) Pd increases cross-coupling efficiency Solvent (DMF vs. THF) DMF improves nitro-group stability Temperature >80°C accelerates nitration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.